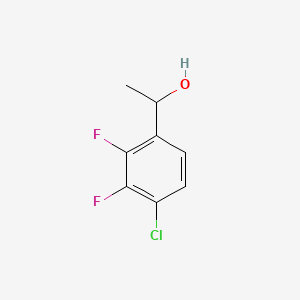![molecular formula C14H12F2O B14029753 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methyl group on one phenyl ring, and a hydroxymethyl group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group is introduced at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and yield of the process. The overall yield for such processes can be quite high, with purities exceeding 97% .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the reactivity of the hydroxymethyl group, making it more susceptible to nucleophilic attack. This compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4’-methyl-1,1’-biphenyl
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C14H12F2O |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
[2,6-difluoro-4-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)11-6-13(15)12(8-17)14(16)7-11/h2-7,17H,8H2,1H3 |
InChI Key |
ABGZJNZYOIHRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
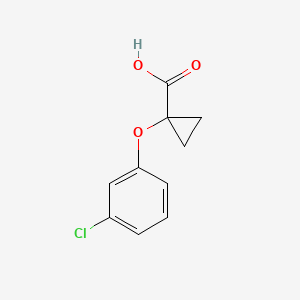
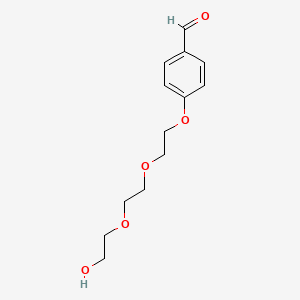
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
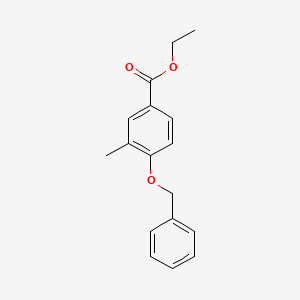
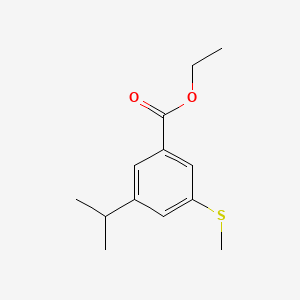
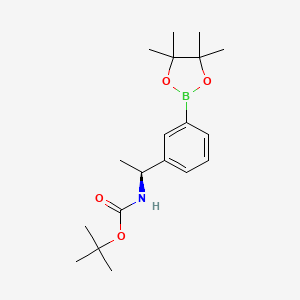
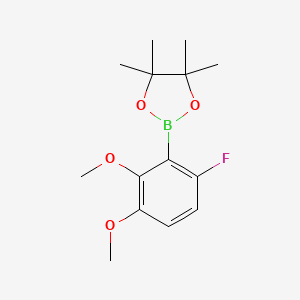
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
